molecular formula C8H7ClO3S B160590 4-Acetylbenzenesulfonyl chloride CAS No. 1788-10-9

4-Acetylbenzenesulfonyl chloride

Cat. No.: B160590
CAS No.: 1788-10-9
M. Wt: 218.66 g/mol
InChI Key: FXVDNCRTKXMSEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetylbenzenesulfonyl chloride can be synthesized through the sulfonylation of acetophenone. The reaction typically involves the use of chlorosulfonic acid (ClSO3H) as the sulfonylating agent . The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the para position relative to the acetyl group.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonylation reactions using acetophenone and chlorosulfonic acid. The reaction is conducted in a suitable solvent, such as chloroform or dichloromethane, to facilitate the dissolution of reactants and products . The reaction mixture is then purified through crystallization or distillation to obtain the desired product with high purity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetylbenzenesulfonyl chloride is unique due to the presence of both an acetyl group and a sulfonyl chloride group at the para positions on the benzene ring. This unique structure allows for selective reactions and modifications, making it a valuable intermediate in the synthesis of various organic compounds .

Properties

IUPAC Name

4-acetylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVDNCRTKXMSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295685
Record name 4-Acetylbenzenesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788-10-9
Record name 4-Acetylbenzenesulfonyl chloride
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Record name 4-Acetylbenzenesulfonyl chloride
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Record name 4-Acetylbenzenesulfonyl chloride
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Synthesis routes and methods I

Procedure details

100 g of para-amino acetophenone are dissolved in 124 ml of concentrated hydrochloric acid and the mixture is cooled to 0° C. A solution of 55.2 g of sodium nitrite in 90 ml of water are then added in keeping the temperature at 0° C. After 1 h of stirring, the solution obtained is added dropwise to a solution of 23 g of cupric chloride in 600 ml of glacial acetic acid saturated with sulphur dioxide. After stirring for 1 h at ambient temperature, the reaction mixture is poured into 2 l of ice-water mixture, then filtered off. The orange solid obtained is washed with water, then with pentane.
Quantity
100 g
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reactant
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124 mL
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reactant
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55.2 g
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90 mL
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solvent
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cupric chloride
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23 g
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reactant
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reactant
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600 mL
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solvent
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[Compound]
Name
ice water
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2 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A suspension of 100 g. of sodium 4-acetylbenzenesulfonate in 225 ml. of dimethylformamide is treated with 31 ml. of thionyl chloride and the mixture is stirred at room temperature for 5 minutes, then poured into 1 l. of ice water. The resulting precipitate of 4-acetylbenzenesulfonyl chloride is collected by filtration and washed with ice water. The still-damp product may be used as such without further purification. However, if purification is desired, the following procedure may be used: The product is dissolved in methylene chloride and the solution is dried and evaporated at reduced pressure. Th residual sulfonyl chloride is crystallized from benzene/hexane; m.p. 83°-85° C.
Name
sodium 4-acetylbenzenesulfonate
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0 (± 1) mol
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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